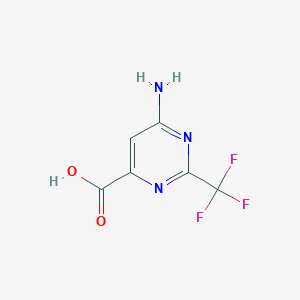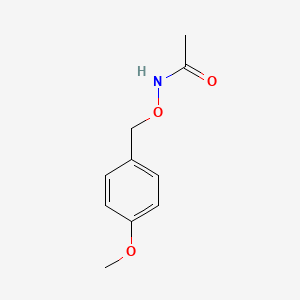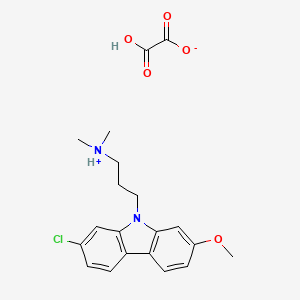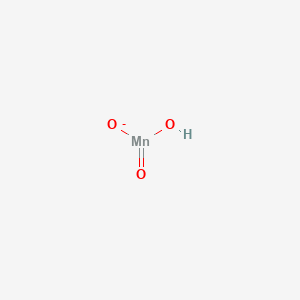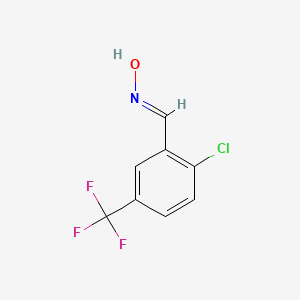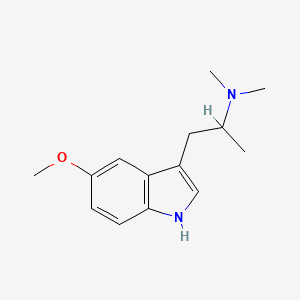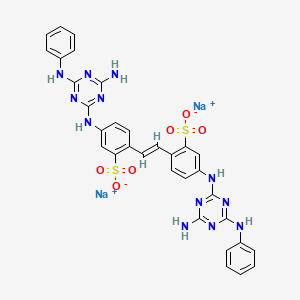
Fluorescent brightener 49, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorescent brightener 49, (E)-, also known as C.I. Fluorescent Brightener 49, is a chemical compound used primarily as an optical brightening agent. These agents absorb light in the ultraviolet and violet region of the electromagnetic spectrum and re-emit light in the blue region, which enhances the appearance of color and brightness in materials such as textiles, paper, and detergents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorescent brightener 49, (E)-, typically involves the reaction of 4,4’-diamino-2,2’-stilbenedisulfonic acid with various triazine derivatives. The process includes multiple steps:
Initial Reaction: 4,4’-diamino-2,2’-stilbenedisulfonic acid reacts with 2,4,6-trichloro-1,3,5-triazine under controlled temperature and pH conditions to form dichlorotriazinyl intermediates.
Condensation: These intermediates are further condensed with additional aromatic amines to form bis-monochlorotriazine derivatives.
Final Substitution: The final step involves nucleophilic substitution with ethanolamine to produce the desired fluorescent brightener.
Industrial Production Methods
Industrial production of fluorescent brightener 49, (E)-, follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets commercial standards .
Chemical Reactions Analysis
Types of Reactions
Fluorescent brightener 49, (E)-, undergoes several types of chemical reactions:
Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially during its synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Ethanolamine and other nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various triazine derivatives and stilbene-based compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Fluorescent brightener 49, (E)-, has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in fluorescence microscopy to stain and visualize biological specimens.
Medicine: Utilized in diagnostic assays to detect specific biomolecules.
Industry: Widely used in the textile and paper industries to enhance the brightness and whiteness of products.
Mechanism of Action
The mechanism of action of fluorescent brightener 49, (E)-, involves the absorption of ultraviolet light and the subsequent emission of visible blue light
Comparison with Similar Compounds
Similar Compounds
4,4’-diamino-2,2’-stilbenedisulfonic acid: Another popular optical brightener used in similar applications.
4,4’-bis(benzoxazolyl)-cis-stilbene: Known for its intense fluorescence and used in laundry detergents.
2,5-bis(benzoxazol-2-yl)thiophene: Also used as an optical brightener in various industries.
Uniqueness
Fluorescent brightener 49, (E)-, is unique due to its specific triazine-stilbene structure, which provides high fluorescence intensity and stability under various conditions. This makes it particularly effective in applications requiring long-lasting brightness and whiteness .
Properties
CAS No. |
20579-01-5 |
|---|---|
Molecular Formula |
C32H26N12Na2O6S2 |
Molecular Weight |
784.7 g/mol |
IUPAC Name |
disodium;5-[(4-amino-6-anilino-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-amino-6-anilino-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C32H28N12O6S2.2Na/c33-27-39-29(35-21-7-3-1-4-8-21)43-31(41-27)37-23-15-13-19(25(17-23)51(45,46)47)11-12-20-14-16-24(18-26(20)52(48,49)50)38-32-42-28(34)40-30(44-32)36-22-9-5-2-6-10-22;;/h1-18H,(H,45,46,47)(H,48,49,50)(H4,33,35,37,39,41,43)(H4,34,36,38,40,42,44);;/q;2*+1/p-2/b12-11+;; |
InChI Key |
XTYKHCPNKDNILW-YHPRVSEPSA-L |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13743223.png)
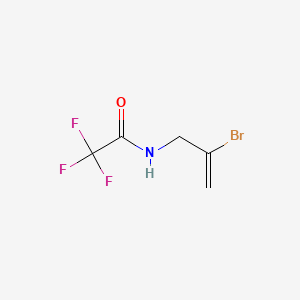
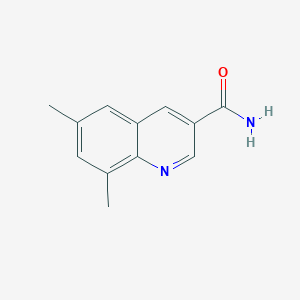
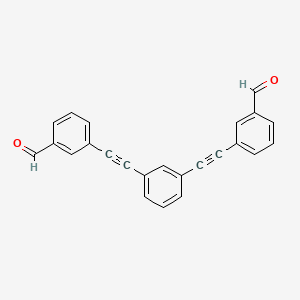
![tert-butyl N-[(2S)-1-(4-phenylmethoxyphenyl)but-3-en-2-yl]carbamate](/img/structure/B13743252.png)

